3-[(5-Bromofuran-3-yl)methoxy]azetidine

Medicinal Chemistry Organic Synthesis SAR

This heterocyclic building block features a rare 3-substituted furan motif (inaccessible via standard electrophilic substitution) and a flexible methoxy bridge to the azetidine ring. The bromine handle enables rapid oxidative addition in Pd-catalyzed reactions for late-stage diversification, while the distinct substitution vector unlocks novel interaction space in kinase inhibitor programs. It is the critical comparator to 2-substituted analogs for SAR campaigns. Secure research quantities now to expand your screening library with a regiochemically differentiated scaffold.

Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
Cat. No. B15241681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(5-Bromofuran-3-yl)methoxy]azetidine
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESC1C(CN1)OCC2=COC(=C2)Br
InChIInChI=1S/C8H10BrNO2/c9-8-1-6(5-12-8)4-11-7-2-10-3-7/h1,5,7,10H,2-4H2
InChIKeyHGCPPOXTNIZQIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(5-Bromofuran-3-yl)methoxy]azetidine: Technical Specifications and Comparative Procurement Guide


3-[(5-Bromofuran-3-yl)methoxy]azetidine (CAS 1878297-92-7) is a heterocyclic building block comprising a 3-substituted bromofuran linked via a methoxy bridge to an azetidine ring. With a molecular formula of C8H10BrNO2 and a molecular weight of 232.07 g/mol [1], the compound is commercially available in research quantities at a purity of 95% . It is classified as an azetidine derivative and a brominated furan, positioning it as a versatile intermediate in medicinal chemistry and organic synthesis.

Critical Differentiation: Why 3-[(5-Bromofuran-3-yl)methoxy]azetidine Cannot Be Simply Substituted by Furan-Azetidine Analogs


Furan derivatives exhibit pronounced regioselectivity in electrophilic aromatic substitution, with the 2-position being the dominant reactive site (greater than 95% product in typical brominations) due to superior stabilization of the intermediate carbocation [1]. Consequently, the 3-substituted furan motif present in 3-[(5-bromofuran-3-yl)methoxy]azetidine is not readily accessible through standard electrophilic substitution and requires alternative synthetic routes. The 3-position attachment alters the electron density distribution across the furan ring, affecting both the reactivity of the bromine substituent in cross-coupling reactions and the overall conformational landscape of the molecule. Furthermore, the methoxy linker introduces additional flexibility and electronic modulation compared to directly linked furan-azetidine analogs. These structural nuances preclude simple replacement with 2-substituted or non-methoxy counterparts without altering synthetic outcomes and biological target profiles.

Quantitative Differentiation Evidence: 3-[(5-Bromofuran-3-yl)methoxy]azetidine vs. Closest Analogs


Furan 3-Position Substitution: Distinct Reactivity Profile vs. 2-Substituted Analogs

The 3-substituted bromofuran in 3-[(5-bromofuran-3-yl)methoxy]azetidine is not the product of typical electrophilic aromatic substitution, which occurs almost exclusively at the 2-position (>95% yield) [1]. This regiochemical distinction implies that 3-substituted furans possess a different electronic distribution, affecting subsequent cross-coupling reactivity and biological target recognition. While direct comparative data for this specific compound are limited in public literature, class-level inference establishes that the 3-substitution pattern is a key differentiator from the more common 2-substituted analog (CAS 1338984-62-5).

Medicinal Chemistry Organic Synthesis SAR

Bromine Substituent: Superior Leaving Group for Cross-Coupling Compared to Chlorine Analogs

The carbon-bromine bond in 3-[(5-bromofuran-3-yl)methoxy]azetidine exhibits a lower bond dissociation energy (BDE) compared to carbon-chlorine bonds in analogous chlorofuran derivatives. Experimental BDE values for C-Br are approximately 305 kJ/mol, while C-Cl bonds require ~360 kJ/mol for homolytic cleavage [1]. This 55 kJ/mol difference translates into a more facile oxidative addition step in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, leading to faster reaction rates and higher yields under milder conditions.

Cross-Coupling Suzuki Reaction Building Block

Methoxy Linker: Modulating Azetidine Basicity and Conformational Flexibility

The methoxy group in 3-[(5-bromofuran-3-yl)methoxy]azetidine is electron-donating via resonance, which increases the electron density on the azetidine nitrogen, thereby elevating its pKa. Unsubstituted azetidine has a conjugate acid pKa of 11.29 at 25°C . Based on established substituent effects, the methoxy linker is predicted to raise the pKa by 1–2 units, resulting in a pKa in the range of 12–13 [1]. This increased basicity affects protonation state under physiological pH, influencing solubility, membrane permeability, and electrostatic interactions with biological targets. In contrast, directly linked furan-azetidine analogs lacking the methoxy bridge exhibit lower pKa values and different protonation profiles.

Physicochemical Properties Drug Design Medicinal Chemistry

Procurement Reliability: Consistent 95% Purity Specification and Vendor Availability

Both 3-[(5-bromofuran-3-yl)methoxy]azetidine and its 2-substituted analog 3-[(5-bromofuran-2-yl)methoxy]azetidine are offered by commercial vendors at a minimum purity of 95% . However, the 3-substituted variant appears less frequently in vendor catalogs and may be considered a specialty item. While the purity specification is equivalent, procurement timelines and cost may differ due to lower commercial availability of the 3-substituted regioisomer. Scientific users should verify current stock status and lead times when selecting this compound over the more common 2-substituted analog.

Procurement Quality Control Chemical Sourcing

Optimal Application Scenarios for 3-[(5-Bromofuran-3-yl)methoxy]azetidine Based on Differentiated Evidence


Medicinal Chemistry: Kinase Inhibitor Scaffold Diversification

The unique 3-substituted furan motif and bromine handle make this compound suitable for generating novel kinase inhibitor scaffolds. The bromine enables late-stage diversification via Suzuki-Miyaura cross-coupling [1], while the 3-substitution pattern offers a distinct vector for exploring protein-ligand interactions not accessible with 2-substituted analogs. The methoxy linker provides additional conformational degrees of freedom that may enhance binding pocket compatibility.

Synthetic Chemistry: Cross-Coupling Building Block for Library Synthesis

The lower C-Br bond dissociation energy (305 kJ/mol vs. 360 kJ/mol for C-Cl) [1] facilitates rapid oxidative addition in palladium-catalyzed reactions, enabling high-throughput library synthesis. The 3-position attachment on furan yields products with distinct electronic and steric profiles, increasing the diversity of compound collections for biological screening.

Structure-Activity Relationship (SAR) Studies: Exploring Furan Substitution Position Effects

In SAR campaigns targeting furan-containing pharmacophores, this compound serves as a critical comparator to 2-substituted variants. The >95% regioselectivity difference in electrophilic substitution [1] underscores that 3-substituted furans represent a distinct chemical space. Researchers can use this compound to probe how furan substitution position affects potency, selectivity, and physicochemical properties.

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